Fostriecin Sodium

Description

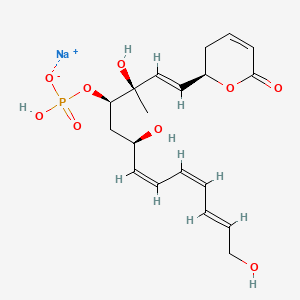

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUIKNRVGYFSHL-IAVQPKKASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 300 (mg/mL), Methanol 20 (mg/mL) | |

| Record name | FOSTRIECIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

87860-39-7 | |

| Record name | Fostriecin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSTRIECIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostriecin Sodium: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium, a phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant interest in the scientific community for its potent antitumor properties. Initially identified as a topoisomerase II inhibitor, subsequent research has revealed a more complex and potent mechanism of action centered on the inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This technical guide provides an in-depth exploration of the core mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of Protein Phosphatases and Topoisomerase II

This compound exerts its biological effects through the inhibition of two key classes of enzymes: serine/threonine protein phosphatases and topoisomerase II. However, its potency is significantly greater towards protein phosphatases, particularly PP2A and PP4.

Potent Inhibition of Protein Phosphatase 2A (PP2A) and 4 (PP4)

The primary mechanism of action of Fostriecin is the potent and selective inhibition of PP2A and PP4.[1][2] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A and PP4, Fostriecin disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and programmed cell death.

The inhibitory action of Fostriecin on PP2A is highly specific and occurs at nanomolar concentrations.[1] Structural and biochemical studies have revealed that Fostriecin covalently binds to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[3] This covalent modification is mediated by the α,β-unsaturated lactone moiety of the Fostriecin molecule and is critical for its potent inhibitory activity.[4]

Weaker Inhibition of Topoisomerase II

While initially characterized as a topoisomerase II inhibitor, Fostriecin's activity against this enzyme is significantly weaker than its effect on PP2A.[5][6] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Fostriecin inhibits the catalytic activity of topoisomerase II in an uncompetitive manner, meaning it binds to the enzyme-DNA complex.[5] Unlike many other topoisomerase II inhibitors, Fostriecin does not stabilize the "cleavable complex," a toxic intermediate that leads to DNA strand breaks.[5]

The cellular consequences of topoisomerase II inhibition by Fostriecin include a block in the G2 phase of the cell cycle.[5] However, the concentrations required to achieve this effect are much higher than those needed for potent PP2A inhibition.[6]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against its primary molecular targets.

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [1][7] |

| Protein Phosphatase 4 (PP4) | 3 nM | [1] |

| Protein Phosphatase 1 (PP1) | 131 µM | [1][7] |

| Topoisomerase II | 40 µM | [1][5] |

| Enzyme | Ki,app Value | Inhibition Type | Reference |

| Topoisomerase II | 110 µM | Uncompetitive | [5] |

Signaling Pathways and Cellular Effects

The dual inhibition of PP2A and topoisomerase II by Fostriecin leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Disruption of Cell Cycle Control

The most prominent cellular effect of Fostriecin is the disruption of cell cycle progression. By inhibiting PP2A, Fostriecin promotes the hyperphosphorylation of key cell cycle regulators, such as Cdc2/Cdk1, leading to premature entry into mitosis. This aberrant mitotic entry, often from an unprepared G2 state, triggers a mitotic catastrophe and subsequent apoptosis. The inhibition of topoisomerase II further contributes to a G2 phase block.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of Fostriecin to inhibit the enzymatic activity of purified PP2A.

Materials:

-

Purified recombinant PP2A enzyme

-

This compound

-

Phosphorylase a (as substrate)

-

[γ-³²P]ATP

-

Phosphorylase kinase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare serial dilutions of Fostriecin in the assay buffer.

-

Prepare the ³²P-labeled phosphorylase a substrate by incubating phosphorylase b with phosphorylase kinase and [γ-³²P]ATP.

-

In a microcentrifuge tube, combine the purified PP2A enzyme with the various concentrations of Fostriecin or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 30°C.

-

Initiate the phosphatase reaction by adding the ³²P-labeled phosphorylase a substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding cold TCA to precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Measure the amount of ³²P released into the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition for each Fostriecin concentration and determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay assesses the effect of Fostriecin on the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).

Materials:

-

Purified topoisomerase II enzyme

-

This compound

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Prepare a stock solution of this compound.

-

Prepare serial dilutions of Fostriecin in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, kDNA, and various concentrations of Fostriecin or vehicle control.

-

Add purified topoisomerase II enzyme to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of released minicircles.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Fostriecin using propidium iodide (PI) staining.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Fostriecin or vehicle control for a desired period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent antitumor agent with a well-defined, dual mechanism of action. Its primary activity stems from the potent and selective inhibition of protein phosphatases 2A and 4, leading to profound disruption of cell cycle control and induction of apoptosis. Its weaker inhibitory effect on topoisomerase II contributes to its overall cellular effects, particularly G2 phase arrest. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Fostriecin and for the development of novel anticancer drugs targeting these critical cellular pathways. Although phase I clinical trials were initiated, they were halted due to issues with the stability and purity of the natural product formulation.[7] Further development of synthetic analogs with improved pharmaceutical properties may yet unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

Fostriecin Sodium: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a polyketide-derived phosphate ester, is a naturally occurring compound first isolated in 1983 from the soil bacterium Streptomyces pulveraceus.[1][2] Initially investigated for its antitumor properties, its mechanism of action was originally attributed to the weak inhibition of topoisomerase II.[3][4] However, subsequent research revealed a far more potent and selective inhibitory activity against protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), establishing it as one of the most selective small molecule inhibitors of these enzymes.[4][5] This discovery has positioned Fostriecin as a valuable tool for studying cellular signaling and a potential candidate for therapeutic development, despite clinical trials being halted due to stability and purity issues with the naturally derived product.[4][6]

Discovery and Origin

Fostriecin (also known as CI-920, NSC 339638, or PD 110,161) was first identified as an antitumor antibiotic produced by the fermentation of Streptomyces pulveraceus.[3][6][7] It belongs to a class of natural products characterized by a phosphate ester, an α,β-unsaturated lactone, and a conjugated polyene chain.[7] Its unique structure and potent biological activity have spurred significant interest in its total synthesis to ensure a stable and pure supply for further investigation.[1][5]

Mechanism of Action

While initially thought to act through the inhibition of topoisomerase II, the primary antitumor effects of Fostriecin are now understood to be a result of its potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[3][6] These phosphatases play crucial roles in regulating the cell cycle.[3] By inhibiting PP2A and PP4, Fostriecin disrupts the mitotic entry checkpoint, causing cells to enter mitosis prematurely, which ultimately leads to apoptosis.[3][8] The interaction is highly specific, with studies indicating that Fostriecin covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit.[9]

Quantitative Data: Inhibitory Activity of Fostriecin Sodium

| Target Enzyme | IC50 Value |

| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM[5][10][11] |

| Protein Phosphatase 4 (PP4) | 3 nM[5][11] |

| Topoisomerase II | 40 µM[3] |

| Protein Phosphatase 1 (PP1) | 45 µM - 131 µM[5][10] |

| Protein Phosphatase 2B (PP2B) | No apparent inhibition |

| Protein Phosphatase 5 (PP5) | ~60 µM[6] |

Experimental Protocols

Isolation and Purification of Fostriecin from Streptomyces pulveraceus Fermentation Broth

The following protocol is a summary of the methodology described for the initial isolation and purification of Fostriecin.[5]

-

Fermentation and Filtration:

-

Culture Streptomyces pulveraceus in a suitable fermentation broth.

-

Adjust the pH of the fermentation broth to 6.5.

-

Filter the broth to separate the mycelial cake from the filtrate.

-

-

Initial Purification by Ion-Exchange Chromatography:

-

Pass the filtrate through an ion-exchange column to capture the anionic Fostriecin.

-

Elute the compound from the column.

-

-

Resin Column Chromatography:

-

Dissolve the residue from the eluate in acetone.

-

Apply the acetone solution to a Diaion HP-20 resin column.

-

Elute with water to yield two fractions containing Fostriecin.

-

-

Reverse-Phase Chromatography:

-

Combine the Fostriecin-containing fractions.

-

Chromatograph the combined fractions on a C18-reverse phase column.

-

Use an eluent of 5–7% CH3CN–0.05 M phosphate buffer (pH 6.8).

-

-

Desalting and Lyophilization:

-

Filter the eluate from the reverse-phase column to remove any particulate matter.

-

Desalt the filtered solution.

-

Lyophilize the desalted solution at pH 6.5 to obtain Fostriecin as a nearly white solid.

-

Visualizations

Signaling Pathway of Fostriecin-Induced Mitotic Entry

Caption: Fostriecin inhibits PP2A/PP4, leading to premature mitosis and apoptosis.

Experimental Workflow for Fostriecin Isolation

Caption: Workflow for the isolation and purification of Fostriecin.

Key Structural Features of Fostriecin

Caption: Key pharmacophores of Fostriecin responsible for its biological activity.

References

- 1. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total and Formal Syntheses of Fostriecin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fostriecin: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fostriecin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of protein phosphatase 4 catalytic subunit: inhibition by the antitumour drug fostriecin and other tumour suppressors and promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin Sodium: A Technical Guide to its Function as a Protein Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent, water-soluble, and cell-permeable antitumor antibiotic originally isolated from Streptomyces pulveraceus.[1] While initially investigated for its activity against topoisomerase II, subsequent research has unequivocally identified its primary mechanism of action as a highly selective and potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] This targeted inhibition disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis, making Fostriecin a valuable tool for cancer research and a subject of interest in drug development. This guide provides an in-depth technical overview of this compound, focusing on its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Properties

This compound is the sodium salt of Fostriecin.

| Property | Value |

| Molecular Formula | C₁₉H₂₆NaO₉P |

| Molecular Weight | 452.37 g/mol |

| CAS Number | 87860-39-7 |

Quantitative Inhibitory Activity

This compound exhibits a high degree of selectivity for PP2A and PP4 over other protein phosphatases. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) against various key enzymes.

| Target Enzyme | IC₅₀ (nM) | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 | [2][3] |

| Protein Phosphatase 4 (PP4) | 3.0 | [4] |

| Protein Phosphatase 1 (PP1) | 131,000 | [2] |

| Protein Phosphatase 5 (PP5) | ~60,000 | [3] |

| Topoisomerase II | 40,000 | [5] |

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the catalytic subunits of PP2A and PP4.[3][4] It has been demonstrated that Fostriecin covalently binds to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[6] This covalent modification leads to the inactivation of the phosphatase, preventing the dephosphorylation of its numerous downstream substrates.

The inhibition of PP2A has profound effects on cell cycle regulation, particularly at the G2/M transition. PP2A is a key regulator of mitotic entry, and its inhibition by Fostriecin leads to premature entry into mitosis, overriding the G2 checkpoint that ensures DNA replication is complete and the DNA is undamaged.[5] This premature mitotic entry results in mitotic catastrophe and ultimately apoptosis.

Signaling Pathways Affected by this compound

Mitotic Entry Pathway

Fostriecin's most well-characterized effect is on the signaling pathway that governs entry into mitosis. It disrupts the delicate balance between protein kinases and phosphatases that control this process. Specifically, Fostriecin's inhibition of PP2A leads to the hyperphosphorylation of key mitotic substrates. This is intricately linked to the Greatwall (MASTL) kinase pathway.

PI3K/Akt Signaling Pathway

Recent evidence suggests that the MASTL/PP2A module, which is targeted by Fostriecin, also plays a role in regulating the PI3K/Akt signaling pathway. Inhibition of PP2A by Fostriecin can lead to decreased phosphorylation of Akt at Threonine 308, thereby impacting cell survival and metabolism.[7][8]

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol is adapted from studies determining the IC₅₀ of Fostriecin against protein phosphatases using a radioactive substrate.[3]

1. Preparation of ³²P-labeled Histone Substrate:

-

Prepare a reaction mixture containing:

-

10 mg/mL Histone (type-2AS)

-

2 mg/mL Protein Kinase A (PKA)

-

6 mCi/mL [γ-³²P]ATP (200 µM final ATP concentration)

-

0.4 mM cAMP

-

40 mM PIPES, pH 6.8

-

7 mM MgCl₂

-

0.1 mM EDTA

-

5 mM DTT

-

-

Incubate the reaction at 37°C to allow for phosphorylation.

-

Purify the ³²P-labeled phosphohistone to remove unincorporated [γ-³²P]ATP using an appropriate method (e.g., dialysis, size-exclusion chromatography).

-

Determine the specific activity of the phosphohistone (dpm/nmol of incorporated phosphate).

2. Phosphatase Inhibition Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the purified protein phosphatase (e.g., PP2A catalytic subunit) with the different concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

-

Initiate the dephosphorylation reaction by adding the ³²P-labeled phosphohistone substrate.

-

Incubate the reaction for 10 minutes at 30°C. Ensure that the total dephosphorylation does not exceed 10% of the total substrate to maintain linear reaction kinetics.

-

Terminate the reaction by adding a solution to precipitate the protein (e.g., trichloroacetic acid).

-

Centrifuge to pellet the protein.

-

Measure the amount of released ³²P in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition for each Fostriecin concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Fostriecin concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the effect of Fostriecin on the cell cycle using propidium iodide (PI) staining.[1][9][10][11]

1. Cell Treatment:

-

Seed cells at an appropriate density in culture plates.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C.

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing:

-

Propidium Iodide (e.g., 50 µg/mL)

-

RNase A (to prevent staining of double-stranded RNA)

-

A non-ionic detergent like Triton X-100 (optional, to permeabilize the nuclear membrane)

-

-

Incubate the cells in the staining solution at room temperature in the dark for at least 30 minutes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (e.g., >600 nm).

-

Collect data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol outlines the detection of Fostriecin-induced apoptosis using Annexin V-FITC and PI co-staining followed by flow cytometry.[12][13][14]

1. Cell Treatment:

-

Treat cells with this compound as described in the cell cycle analysis protocol.

2. Staining:

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use a 488 nm laser for excitation.

-

Detect Annexin V-FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., >670 nm).

-

Analyze the dot plot to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Clinical Development

Conclusion

This compound is a highly potent and selective inhibitor of protein phosphatases 2A and 4. Its ability to disrupt fundamental cellular processes like cell cycle progression and apoptosis has made it an invaluable research tool for dissecting these complex signaling networks. While its clinical development was halted, the detailed understanding of its mechanism of action continues to inform the development of novel therapeutics targeting protein phosphatases for the treatment of cancer and other diseases. This guide provides a comprehensive overview of the technical aspects of this compound, intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. kumc.edu [kumc.edu]

Fostriecin Sodium: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent anti-tumor antibiotic originally isolated from Streptomyces pulveraceus.[1][2] Initially investigated for its activity against topoisomerase II, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3][4][5] This guide provides a comprehensive overview of the target identification and validation of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Target Identification and Quantitative Analysis

The primary molecular targets of this compound have been identified through extensive enzymatic assays. It is a highly potent inhibitor of the serine/threonine protein phosphatases PP2A and PP4, with significantly lower activity against other phosphatases and topoisomerase II.

Table 1: Inhibitory Activity of this compound against Various Targets

| Target Enzyme | IC50 | Reference |

| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [1][2][3][4] |

| Protein Phosphatase 4 (PP4) | 3 nM | [1][2][4] |

| Protein Phosphatase 1 (PP1) | 131 µM | [1][2][3] |

| Topoisomerase II | 40 µM | [1][2][4][6] |

| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [1][2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Fostriecin exerts its inhibitory effect on PP2A through a direct and covalent interaction. Studies utilizing biotin-labeled Fostriecin have demonstrated that it binds to the catalytic subunit of PP2A (PP2Ac).[7] This binding has been mapped to a specific cysteine residue, Cys269, located in the β12–β13 loop of PP2Ac.[7] This covalent modification is believed to occur via a conjugate addition reaction with the α,β-unsaturated lactone moiety of Fostriecin, leading to the inhibition of the phosphatase's catalytic activity.[7]

Target Validation

The validation of PP2A and PP4 as the primary targets of Fostriecin's anti-tumor activity is supported by several lines of evidence:

-

Potency Correlation: The potent inhibition of PP2A and PP4 occurs at concentrations significantly lower than those required to inhibit topoisomerase II, correlating better with the observed cellular effects.[8][9]

-

Cellular Phenotypes: Treatment of cancer cells with Fostriecin induces a G2/M phase cell cycle arrest and premature entry into mitosis, phenotypes consistent with the inhibition of PP2A and PP4, which are key regulators of the cell cycle.[6][8][10][11]

-

Direct Binding: Pull-down assays using biotinylated Fostriecin have directly demonstrated the physical interaction between the compound and the PP2A catalytic subunit in cell lysates.[7]

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of Fostriecin against protein phosphatases.

Materials:

-

Purified protein phosphatase (PP1, PP2A, PP4, etc.)

-

This compound

-

[γ-³²P]ATP

-

Protein Kinase A (PKA)

-

Histone H1

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare ³²P-labeled histone H1 by incubating with PKA and [γ-³²P]ATP. Remove unincorporated [γ-³²P]ATP by dialysis or gel filtration.

-

Inhibition Reaction: In a microcentrifuge tube, combine the assay buffer, purified protein phosphatase, and varying concentrations of this compound. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate Reaction: Add the ³²P-labeled histone H1 substrate to the reaction mixture to start the dephosphorylation reaction. Incubate for 10-30 minutes at 30°C.

-

Terminate Reaction: Stop the reaction by adding a final concentration of 20% TCA to precipitate the protein.

-

Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant containing the released ³²P-inorganic phosphate.

-

Measure Radioactivity: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Fostriecin concentration and determine the IC50 value by plotting the inhibition curve.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol describes a common method to assess the inhibition of topoisomerase II.

Materials:

-

Purified human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

This compound

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound.

-

Enzyme Addition: Add purified Topoisomerase II to the reaction mixture to initiate the decatenation reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles.

-

Data Analysis: The inhibition of Topoisomerase II is determined by the reduction in the amount of decatenated DNA compared to the control without the inhibitor.

Biotin-Labeled Fostriecin Pull-Down Assay

This protocol outlines a method to validate the direct binding of Fostriecin to its target protein.

Materials:

-

Biotin-labeled Fostriecin

-

Streptavidin-coated agarose or magnetic beads

-

Cell lysate from a relevant cancer cell line

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibody against the catalytic subunit of PP2A (PP2Ac)

Procedure:

-

Bead Preparation: Wash the streptavidin-coated beads with lysis buffer to remove any preservatives.

-

Bait Immobilization: Incubate the beads with biotin-labeled Fostriecin for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash: Wash the beads with lysis buffer to remove any unbound biotin-labeled Fostriecin.

-

Protein Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of target proteins.

-

Wash: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against PP2Ac to detect the presence of the target protein.

Signaling Pathways and Cellular Effects

The inhibition of PP2A and PP4 by Fostriecin disrupts several critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

G2/M Cell Cycle Checkpoint

PP2A is a key regulator of the G2/M transition. Its inhibition by Fostriecin leads to the hyperphosphorylation of key mitotic proteins, overriding the G2 checkpoint and forcing cells into premature and often aberrant mitosis.

Caption: Fostriecin-induced inhibition of PP2A/PP4 leads to G2/M arrest.

MAPK/ERK Signaling Pathway

PP2A can dephosphorylate and inactivate components of the MAPK/ERK pathway, such as MEK and ERK. Inhibition of PP2A by Fostriecin can therefore lead to the sustained activation of this pathway, which can have context-dependent effects on cell proliferation and survival.

Caption: Fostriecin's effect on the MAPK/ERK signaling pathway.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the validation of a drug target, as has been applied to Fostriecin.

Caption: A logical workflow for Fostriecin target validation.

Conclusion

The identification and validation of PP2A and PP4 as the primary targets of this compound have been crucial in understanding its potent anti-tumor properties. The high selectivity and potency of Fostriecin for these phosphatases, coupled with its distinct cellular effects, underscore its potential as a therapeutic agent. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate Fostriecin and other compounds targeting cellular phosphatases in the context of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Fostriecin-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PP4 and PP2A regulate Hedgehog signaling by controlling Smo and Ci phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to Fostriecin Sodium: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin sodium is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), demonstrating significant antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and an elucidation of its impact on key cellular signaling pathways are presented to support ongoing research and drug development efforts.

Chemical Structure and Properties

This compound is the sodium salt of Fostriecin, a natural product isolated from Streptomyces pulveraceus. Its chemical structure is characterized by a polyene chain, a lactone ring, and a phosphate monoester group, which is crucial for its biological activity.

Chemical Structure:

-

IUPAC Name: sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate[1]

-

CAS Number: 87860-39-7[2]

-

Molecular Formula: C₁₉H₂₆NaO₉P[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Soluble (up to 100 mM) | [2] |

| Optical Rotation | Data not available | |

| Appearance | Powder | [2] |

Experimental Protocols

This section outlines detailed methodologies for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound.

Sample Preparation: A general protocol for preparing samples for ¹H-NMR involves dissolving the compound in a suitable deuterated solvent. For water-soluble compounds like this compound, deuterium oxide (D₂O) is a common choice. To remove interfering signals from proteins in biological samples, a precipitation step with a deuterated organic solvent can be employed[5].

¹H-NMR Spectroscopy Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium Oxide (D₂O).

-

Sample Concentration: 1-5 mg of this compound dissolved in 0.5-0.7 mL of D₂O.

-

Procedure:

-

Dissolve the this compound sample in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H-NMR spectrum at a controlled temperature (e.g., 25 °C).

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

Mass Spectrometry Protocol (General):

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or water).

-

The solution is then introduced into the mass spectrometer.

-

-

Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental formula.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

HPLC Method for Purity Assessment:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The specific gradient will depend on the column and system used.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 254 nm) is often employed[6][7].

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of two serine/threonine protein phosphatases: PP2A and PP4.[8][9] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting critical signaling pathways involved in cell cycle control, DNA damage response, and apoptosis.

Inhibition of PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a major tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound promotes the phosphorylation and activation of key proteins in these pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and activation of the MAPK (MEK/ERK) and Akt pathways.

Inhibition of PP4 Signaling Pathway

Protein Phosphatase 4 (PP4) plays a critical role in the DNA damage response (DDR). Inhibition of PP4 by this compound impairs the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and the activation of inflammatory signaling pathways that can promote an antitumor immune response.[10][11][12][13]

References

- 1. This compound | C19H26NaO9P | CID 16759606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound salt | CAS:87860-39-7 | Antitumor antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound SALT | 87860-39-7 [m.chemicalbook.com]

- 5. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. turkjps.org [turkjps.org]

- 8. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. PP4 inhibition sensitizes ovarian cancer to NK cell-mediated cytotoxicity via STAT1 activation and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PP4 inhibition sensitizes ovarian cancer to NK cell-mediated cytotoxicity via STAT1 activation and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fostriecin Sodium: A Deep Dive into its Anticancer Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin sodium, a phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant interest in the field of oncology for its potent antitumor properties. Initially identified for its activity against murine leukemias, subsequent research has elucidated its primary mechanism of action as a highly potent and selective inhibitor of protein phosphatase 2A (PP2A). This inhibition disrupts the tightly regulated process of mitotic entry, forcing cancer cells into premature and often lethal mitosis, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, impact on cellular signaling pathways, and a summary of its quantitative effects. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are included to facilitate further research and drug development efforts in this promising area.

Mechanism of Action

Fostriecin's primary mode of action is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A), with a reported IC50 value as low as 3.2 nM.[1] It also exhibits inhibitory activity against protein phosphatase 1 (PP1) and topoisomerase II, but at significantly higher concentrations.[2]

The inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the phosphorylation-dephosphorylation balance that governs cell cycle progression. Specifically, Fostriecin's inhibition of PP2A leads to the hyperphosphorylation of key mitotic regulatory proteins, overriding the G2/M checkpoint and forcing cells into a premature and often catastrophic mitosis.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Fostriecin against key cellular enzymes and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.

Table 1: Inhibitory Activity of Fostriecin Against Purified Enzymes

| Enzyme Target | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 3.2 nM | [1] |

| Protein Phosphatase 1 (PP1) | 131 µM | [1] |

| Topoisomerase II | 40 µM | [2] |

Table 2: Cytotoxic Activity of Fostriecin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| L1210 | Leukemia | 0.46 |

Note: Comprehensive public data on Fostriecin's IC50 values across a wide panel of human cancer cell lines is limited. The value for L1210, a murine leukemia cell line, is frequently cited in the literature.

Impact on Cellular Signaling Pathways

Fostriecin's inhibition of PP2A triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis. The following sections detail the key signaling pathways affected.

Disruption of Mitotic Entry

The entry into mitosis is tightly controlled by the activity of the Cyclin B-Cdk1 complex. PP2A plays a critical role in this regulation by dephosphorylating and thereby modulating the activity of key upstream regulators of Cdk1, namely Cdc25C and Wee1.

-

Cdc25C: This phosphatase activates Cdk1 by removing inhibitory phosphates. PP2A dephosphorylates Cdc25C at Ser216, keeping it inactive and sequestered in the cytoplasm during interphase.[3]

-

Wee1: This kinase inhibits Cdk1 by adding inhibitory phosphates. PP2A is involved in maintaining Wee1 in an active state during interphase.[4][5]

By inhibiting PP2A, Fostriecin leads to the hyperphosphorylation and activation of Cdc25C and the inactivation of Wee1. This results in a surge of Cdk1 activity, driving the cell into mitosis prematurely, without the proper checkpoints being met.

Induction of Apoptosis

The premature and aberrant mitosis induced by Fostriecin often leads to the activation of the apoptotic cascade. PP2A is also directly involved in regulating the activity of Bcl-2 family proteins, which are central to the intrinsic apoptotic pathway.

-

Bcl-2: This anti-apoptotic protein can be inactivated by phosphorylation. PP2A can dephosphorylate and thereby activate Bcl-2, promoting cell survival.

-

BAD: This pro-apoptotic protein is activated by dephosphorylation. PP2A can dephosphorylate BAD, leading to its pro-apoptotic activity.

By inhibiting PP2A, Fostriecin can lead to the hyperphosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the prevention of dephosphorylation and activation of the pro-apoptotic protein BAD. This shift in the balance between pro- and anti-apoptotic proteins contributes to the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of Fostriecin to inhibit the enzymatic activity of purified PP2A.

-

Materials:

-

Purified PP2A enzyme

-

Phosphorylase a (as substrate)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Incubator and microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, purified PP2A enzyme, and the various concentrations of Fostriecin or control vehicle.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, phosphorylase a, to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Fostriecin concentration relative to the control and determine the IC50 value by non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cancer cells treated with Fostriecin.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Fostriecin or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Fostriecin treatment.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with Fostriecin as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use quadrant analysis to differentiate cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion

This compound exhibits potent anticancer activity primarily through the targeted inhibition of protein phosphatase 2A. This mechanism disrupts the normal cell cycle, leading to premature mitotic entry and subsequent apoptosis in cancer cells. The detailed understanding of its molecular targets and downstream signaling effects provides a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of Fostriecin and its potential clinical applications in oncology. Further research is warranted to establish a broader profile of its cytotoxic efficacy across diverse cancer types and to explore its potential in combination therapies.

References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - Public Library of Science - Figshare [plos.figshare.com]

Fostriecin Sodium: A Preclinical Data Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data for Fostriecin Sodium, a potent and selective inhibitor of protein phosphatase 2A (PP2A). The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Fostriecin, a phosphate monoester produced by Streptomyces pulveraceus, has demonstrated significant antitumor activity in preclinical studies.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed its primary mechanism of action to be the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[2][3][4][5] This activity disrupts normal cell cycle control, leading to premature mitotic entry and apoptosis in cancer cells.[5][6][7] Although early clinical trials were initiated, they were discontinued due to issues with the storage stability of the naturally derived compound.[8][9]

Mechanism of Action

Fostriecin's primary antitumor effect is attributed to its inhibition of PP2A, a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression. Fostriecin covalently binds to the Cys269 residue of the PP2A catalytic subunit (PP2Ac), effectively inactivating the enzyme.[1] This inhibition leads to the hyperphosphorylation of key cell cycle proteins, overriding the mitotic entry checkpoint and forcing cells into premature mitosis, ultimately resulting in apoptotic cell death.[4][5][7]

Signaling Pathway of Fostriecin-Induced Mitotic Entry

Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation of cell cycle proteins and premature mitosis.

Quantitative Preclinical Data

The following tables summarize the in vitro inhibitory activity and in vivo toxicity of this compound.

Table 1: In Vitro Inhibitory Activity of Fostriecin

| Target Enzyme | IC50 Value | Source |

| Protein Phosphatase 2A (PP2A) | 1.5 nM - 40 nM | [2][4][10][11][12] |

| Protein Phosphatase 4 (PP4) | 3 nM | [11][12] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][4][11] |

| Topoisomerase II | 40 µM | [5][7][11] |

| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [2][11] |

Table 2: Single-Dose Intravenous Toxicity of Fostriecin in Rats

| Dose Level (mg/kg) | Outcome | Observed Effects | Source |

| 8.8 - 17.5 | Non-lethal | Reversible bone marrow hypocellularity, leukopenia, neutropenia, thrombocytopenia, necrosis of lymphoid tissues. | [13] |

| 20 | Non-lethal | Increased serum BUN and creatinine, glucose excretion, vacuolization and necrosis of renal tubular epithelium. | [13] |

| ≥ 35 | Lethal | - | [13] |

Table 3: Repeated-Dose (5 days) Intravenous Toxicity of Fostriecin in Rats

| Dose Level (mg/kg/day) | Outcome | Observed Effects | Source |

| 2.5 | Tolerated | - | [13] |

| ≥ 10 | Death | Similar hematologic, bone marrow, lymphoid, and renal changes as the single-dose study. | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of Fostriecin.

Identification of Fostriecin Binding to PP2A Catalytic Subunit

Objective: To confirm the direct and covalent binding of fostriecin to the catalytic subunit of PP2A (PP2Ac) in mammalian cells.

Methodology:

-

Synthesis of Biotin-labeled Fostriecin (bio-Fos): Fostriecin was chemically modified to include a biotin label, creating bio-Fos, without compromising its inhibitory activity against mouse leukemia cell proliferation.[1]

-

Pull-Down Assay:

-

HeLa S3 cell lysates were incubated with bio-Fos.

-

Streptavidin-coated beads were added to the lysate to capture the bio-Fos and any bound proteins.

-

The beads were washed to remove non-specifically bound proteins.

-

The captured proteins were eluted and analyzed by Western blotting using an antibody specific for PP2Ac.

-

-

Mass Spectrometry Analysis:

-

The protein complex captured in the pull-down assay was subjected to enzymatic digestion.

-

The resulting peptides were analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

-

The mass spectra were analyzed to identify the specific peptide fragment of PP2Ac that was covalently modified by fostriecin, confirming the binding to the Cys269 residue.[1]

-

Experimental Workflow for Fostriecin-PP2A Binding Confirmation

Caption: Workflow for confirming Fostriecin's binding to the PP2A catalytic subunit.

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of fostriecin against various protein phosphatases.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant protein phosphatase enzymes (PP1, PP2A, PP2B, PP4, PP5) and a suitable phosphorylated substrate (e.g., phosphorylase a) were prepared in an appropriate assay buffer.

-

Inhibition Assay:

-

A range of fostriecin concentrations was pre-incubated with the phosphatase enzyme.

-

The enzymatic reaction was initiated by the addition of the phosphorylated substrate.

-

The reaction was allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction was terminated, and the amount of released free phosphate was quantified using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis: The percentage of inhibition at each fostriecin concentration was calculated relative to a control without the inhibitor. The IC50 value was determined by fitting the dose-response data to a suitable sigmoidal curve.[2]

Cell Cycle Analysis

Objective: To assess the effect of fostriecin on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, L1210 leukemia) were cultured under standard conditions.[1][9] Cells were treated with fostriecin at various concentrations for different durations. In some experiments, cells were co-treated with DNA replication inhibitors (e.g., aphidicolin) to assess the effect on the mitotic entry checkpoint.[4][7]

-

Flow Cytometry:

-

Cells were harvested, fixed, and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide).

-

The DNA content of individual cells was measured using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

-

-

Microscopy:

-

Treated cells were fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize nuclear morphology.

-

The percentage of cells exhibiting mitotic features, such as condensed chromosomes, was determined by fluorescence microscopy. The observation of premature chromosome condensation in S-phase arrested cells indicates an override of the mitotic entry checkpoint.[10]

-

Conclusion

The preclinical data for this compound strongly indicate that it is a potent and highly selective inhibitor of PP2A and PP4. Its mechanism of action, involving the disruption of cell cycle control and induction of premature mitosis, has been well-characterized. While in vivo studies have demonstrated its antitumor efficacy, they have also highlighted dose-limiting toxicities, primarily related to hematologic and renal systems. The primary obstacle to its clinical development has been the instability of the natural product. Future research may focus on the development of more stable synthetic analogs that retain the potent and selective PP2A inhibitory activity of fostriecin while exhibiting an improved safety and stability profile.

References

- 1. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fostriecin: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. This compound salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 12. apexbt.com [apexbt.com]

- 13. Preclinical toxicological evaluation of fostriecin, a novel anticancer antibiotic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin Sodium: An In-Depth Technical Guide on In Vivo Antitumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus subsp. fostreus, has demonstrated significant antitumor activity in preclinical studies. Initially investigated for its weak inhibition of topoisomerase II, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This activity disrupts the mitotic entry checkpoint, leading to premature mitosis and subsequent apoptosis in cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of the in vivo antitumor effects of this compound, including quantitative efficacy data, detailed experimental protocols, and a visualization of its core signaling pathway.

Mechanism of Action

This compound exerts its primary antitumor effect through the potent inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial regulator of numerous signaling pathways that govern cell cycle progression, particularly the entry into mitosis. By inhibiting PP2A, Fostriecin disrupts the dephosphorylation of key mitotic proteins, leading to an override of the G2/M checkpoint and forcing cells into premature and often lethal mitosis.[1][5] A secondary, much weaker mechanism of action is the inhibition of topoisomerase II.[1]

Below is a diagram illustrating the proposed signaling pathway for Fostriecin's antitumor activity.

Caption: Signaling pathway of this compound's antitumor activity.

In Vivo Antitumor Effects

This compound has demonstrated significant antitumor efficacy in various murine cancer models. The data from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of this compound in Murine Leukemia Models

| Tumor Model | Cell Line | Host | Drug Administration | Dosing Schedule | Efficacy Endpoint | Result | Reference |

| Lymphocytic Leukemia | P388 | Mice | Intraperitoneal (i.p.) | Not Specified | T/C % | 246 | [6] |

| Lymphoid Leukemia | L1210 | Mice | Intraperitoneal (i.p.) | Not Specified | T/C % | 207 | [6] |

*T/C % = (Median survival time of treated group / Median survival time of control group) x 100.

Table 2: Efficacy of this compound in a Murine Solid Tumor Model

| Tumor Model | Cell Line | Host | Drug Administration | Dosing Schedule | Efficacy Endpoint | Result | Reference |

| Colon Adenocarcinoma | Colon 38 | B6D2F1 Mice | Intraperitoneal (i.p.) | 65 mg/kg, single dose | Tumor Growth Delay & Histology | Extensive tumor necrosis at 24h; significant growth delay of at least 10 days. | [7] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. It is important to note that the full detailed protocol from the original Tunac et al. (1983) study was not available. The following protocol for the leukemia models is based on the information provided in the abstract and standard practices for such studies at the time.

Murine Leukemia (P388 and L1210) Efficacy Studies

-

Animal Model: Inbred mice (specific strain not detailed in the abstract) were used as the host for the leukemia models.

-

Tumor Cell Inoculation: A standardized number of P388 or L1210 leukemia cells were inoculated intraperitoneally (i.p.) into the mice to establish the disease.

-

Drug Preparation and Administration: this compound (CI-920) was dissolved in a suitable vehicle for intraperitoneal injection. The exact vehicle and concentration were not specified in the available literature.

-

Dosing Regimen: The dosing schedule was not explicitly detailed in the abstract from Tunac et al. (1983).

-

Endpoint Measurement: The primary endpoint was the median survival time of the treated and control groups of mice. The antitumor efficacy was expressed as a percentage of the treated versus control (T/C %) survival times. A T/C % of ≥ 125 is generally considered significant antitumor activity.

-

Data Analysis: The median survival times for each group were calculated, and the T/C % was determined using the formula: (Median survival time of treated group / Median survival time of control group) x 100.

The workflow for these in vivo leukemia studies can be visualized as follows:

References

- 1. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PP2A as a master regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin Sodium: A Potent Modulator of the Mitotic Entry Checkpoint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1] Initially investigated for its activity against topoisomerase II, subsequent research has revealed that its primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[2][3] This inhibition has profound effects on cell cycle regulation, particularly at the G2/M transition, making Fostriecin a valuable tool for studying the mitotic entry checkpoint and a potential therapeutic agent. This guide provides a comprehensive overview of Fostriecin's role in this critical cellular process, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Overriding the G2/M Checkpoint

The entry into mitosis is a tightly regulated process controlled by the mitotic entry checkpoint, which ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. A key player in this checkpoint is the cyclin-dependent kinase 1 (Cdk1), which, when activated, phosphorylates a multitude of substrates to drive the cell into mitosis.

The activity of Cdk1 is regulated by a delicate balance of phosphorylation and dephosphorylation. The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping it in an inactive state during the G2 phase.[4] The phosphatase Cdc25 removes these inhibitory phosphates to activate Cdk1 and trigger mitotic entry.[5]

Protein Phosphatase 2A (PP2A) plays a crucial, albeit indirect, role in maintaining Cdk1 in its inactive state during G2. PP2A is thought to positively regulate Wee1 and/or negatively regulate Cdc25, thus tipping the balance towards Cdk1 inhibition.

Fostriecin exerts its effect by directly inhibiting PP2A.[2][6] This inhibition disrupts the normal regulation of the Cdk1 activation pathway. With PP2A inhibited, the balance shifts towards the dephosphorylation of Cdk1 by Cdc25, leading to premature Cdk1 activation and entry into mitosis. This override of the G2/M checkpoint occurs even in the presence of DNA damage or incompletely replicated DNA, a phenomenon that can be exploited for therapeutic purposes.[2][7]

Quantitative Data

The following tables summarize the quantitative data from key studies on Fostriecin's activity and its effects on the cell cycle.

| Enzyme Inhibition | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 3.2 nM - 40 nM | [1][2] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [1][2] |

| Topoisomerase II | 40 µM | [2][8] |

| Cell Cycle Effects of Fostriecin | ||

| Cell Line | Fostriecin Concentration | Effect |

| L1210 murine leukemia cells | 5 µM | G2 phase block after 12 hours of exposure.[8] |

| Chinese Hamster Ovary (CHO) cells | 1-20 µM | Dose-dependent G2/M phase arrest.[9] |